

# Investigational Drug BNC210 for Post-Traumatic Stress Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with many patients experiencing inadequate relief from current pharmacological options. BNC210 is a novel, first-in-class investigational drug being evaluated for the treatment of PTSD and other anxiety-related disorders. It acts as a selective negative allosteric modulator (NAM) of the  $\alpha$ 7 nicotinic acetylcholine receptor ( $\alpha$ 7 nAChR), a mechanism distinct from currently approved therapies. This technical guide provides an in-depth overview of BNC210, consolidating available preclinical and clinical data. It details the drug's mechanism of action, summarizes quantitative outcomes from key clinical trials in structured tables, describes experimental protocols, and visualizes relevant biological pathways and trial designs. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

#### **Introduction to BNC210**

BNC210 is an orally administered small molecule that has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of PTSD and other trauma- and stressor-related disorders[1]. Unlike selective serotonin reuptake inhibitors (SSRIs), the current standard of care, BNC210 offers a novel therapeutic approach by targeting the cholinergic system. Preclinical and clinical studies suggest that BNC210 has a rapid onset of action and a favorable safety and tolerability profile, notably lacking the sedative effects,



cognitive impairment, and addiction potential associated with benzodiazepines, and avoiding side effects like sexual dysfunction common with SSRIs[1][2][3].

#### **Mechanism of Action**

BNC210 functions as a selective negative allosteric modulator of the  $\alpha$ 7 nicotinic acetylcholine receptor ( $\alpha$ 7 nAChR)[4].

- Allosteric Modulation: BNC210 binds to a site on the α7 nAChR distinct from the acetylcholine binding site. This binding event modulates the receptor's response to its natural ligand, acetylcholine.
- Negative Modulation: As a negative modulator, BNC210 reduces the ion flow through the α7 nAChR channel when it is activated by an agonist like acetylcholine. It does not directly block the receptor but rather dampens its activity.
- Receptor Selectivity: In vitro studies have demonstrated BNC210's selectivity for the α7 nAChR over other nicotinic receptor subtypes and a wide range of other CNS targets.

The  $\alpha$ 7 nAChR is a ligand-gated ion channel highly permeable to calcium (Ca²+) and is widely expressed in the central nervous system, particularly in regions crucial for fear and anxiety processing, such as the amygdala and prefrontal cortex. By modulating the activity of these receptors, BNC210 is thought to rebalance the excitatory/inhibitory signaling within these key neural circuits, thereby mitigating the hyperarousal and fear responses characteristic of PTSD.

#### **Proposed Signaling Pathway in Fear Circuitry**

The  $\alpha 7$  nAChRs are located on both glutamatergic (excitatory) and GABAergic (inhibitory) neurons within the amygdala, a key brain region in fear processing. Activation of these receptors can lead to an increase in both excitatory and inhibitory neurotransmission. It is hypothesized that in PTSD, there is a dysregulation of this balance. BNC210, by negatively modulating  $\alpha 7$  nAChR activity, is proposed to dampen excessive excitatory signaling, particularly glutamatergic inputs, which contributes to the hyperactive state of the amygdala in response to threat-related stimuli. This leads to a net reduction in the excitability of the fear circuitry.

**Caption:** Proposed mechanism of BNC210 at the  $\alpha$ 7 nAChR.



#### **Preclinical Evidence**

BNC210 has demonstrated anxiolytic-like effects in various rodent models of anxiety without producing sedation or motor impairment, which are common side effects of benzodiazepines.

#### In Vitro Electrophysiology

- Objective: To characterize the inhibitory activity of BNC210 on human and rat  $\alpha$ 7 nAChRs.
- Methodology: Manual patch-clamp electrophysiology was performed on GH4C1 cells (a rat pituitary cell line) stably expressing either rat or human α7 nAChRs. Currents were evoked by applying various agonists (acetylcholine, nicotine, choline, PNU-282987) at concentrations that produce 80% of the maximal response (EC80). Increasing concentrations of BNC210 were then co-applied to determine its inhibitory concentration (IC50).
- Results: BNC210 inhibited agonist-evoked currents in a concentration-dependent manner.
   The fact that BNC210 did not displace alpha-bungarotoxin binding and its inhibitory effect was not dependent on the agonist concentration confirmed its action as a negative allosteric modulator.

| Receptor                                         | Agonist       | IC50 (μM) |
|--------------------------------------------------|---------------|-----------|
| Human α7 nAChR                                   | Acetylcholine | 3.0       |
| Human α7 nAChR                                   | Nicotine      | 1.5       |
| Rat α7 nAChR                                     | Acetylcholine | 1.3       |
| Rat α7 nAChR                                     | Nicotine      | 1.3       |
| Table 1: In Vitro Inhibitory Activity of BNC210. |               |           |

## **Animal Models of Anxiety**

Objective: To assess the anxiolytic-like properties of BNC210 in vivo.



- Methodology: The elevated plus-maze (EPM) is a standard behavioral test for anxiety in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms. In these studies, rats were administered BNC210 orally one hour prior to a 5-minute test session on the EPM.
   Some experiments involved pre-stressing the animals (e.g., via a swim stress test) to induce an anxiety-like state before drug administration.
- Results: BNC210 significantly increased the time spent and the number of entries into the
  open arms of the EPM in both basal and pre-stressed conditions, indicative of an anxiolytic
  effect. This effect was comparable to that of diazepam but without the associated sedative
  effects.

### **Clinical Development for PTSD**

BNC210 has been evaluated in several clinical trials for PTSD. The initial Phase 2 trial (NCT02933606) using a liquid suspension formulation did not meet its primary endpoint. However, a subsequent Phase 2b study, the ATTUNE trial (NCT04951076), utilized a novel solid tablet formulation with improved bioavailability and demonstrated statistically significant efficacy.

#### Phase 2b ATTUNE Trial (NCT04951076)

- Objective: To evaluate the efficacy, safety, and tolerability of BNC210 as a monotherapy for the treatment of PTSD.
- Methodology: This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study. 212 adult patients (aged 18-75) with a current PTSD diagnosis and a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30 were randomized on a 1:1 basis to receive either BNC210 (900 mg twice daily) or a matched placebo for 12 weeks. The primary endpoint was the change from baseline in the CAPS-5 total symptom severity score at Week 12. Secondary endpoints included changes in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Insomnia Severity Index (ISI).





Click to download full resolution via product page

**Caption:** Experimental workflow of the Phase 2b ATTUNE trial.

#### **Efficacy Results**

The ATTUNE trial successfully met its primary endpoint, demonstrating a statistically significant reduction in PTSD symptom severity for BNC210 compared to placebo. The therapeutic effect was observed as early as Week 4 and was sustained throughout the 12-week treatment period.



| Endpoint                                                                     | Timepoint | BNC210 vs.<br>Placebo                       | p-value | Effect Size<br>(Cohen's d) |
|------------------------------------------------------------------------------|-----------|---------------------------------------------|---------|----------------------------|
| Primary: Change<br>in CAPS-5 Total<br>Score                                  | Week 12   | Statistically Significant Improvement       | 0.048   | 0.40                       |
| Change in<br>CAPS-5 Total<br>Score                                           | Week 4    | Statistically Significant Improvement       | 0.015   | 0.40                       |
| Change in<br>CAPS-5 Total<br>Score                                           | Week 8    | Statistically Significant Improvement       | 0.014   | 0.44                       |
| Secondary: Change in MADRS Score (Depression)                                | Week 12   | Statistically<br>Significant<br>Improvement | 0.040   | -                          |
| Secondary:<br>Change in ISI<br>Score (Sleep)                                 | Week 12   | Statistically Significant Improvement       | 0.041   | -                          |
| Table 2: Key Efficacy Outcomes from the Phase 2b ATTUNE Trial (NCT04951076). |           |                                             |         |                            |

Notably, BNC210 also demonstrated significant improvements in the CAPS-5 intrusion symptoms cluster (Criterion B) at all measured timepoints (Weeks 4, 8, and 12).

#### **Safety and Tolerability**

BNC210 was generally well-tolerated in the ATTUNE trial.



| Safety Parameter                                                    | BNC210 (n=106)                                         | Placebo (n=106)  |
|---------------------------------------------------------------------|--------------------------------------------------------|------------------|
| Patients with ≥1 Treatment-<br>Emergent AE                          | 66.7%                                                  | 53.8%            |
| Discontinuation due to AEs                                          | 19.8%                                                  | 12.3%            |
| Most Common AEs (>5%)                                               | Headache, Nausea, Fatigue,<br>Hepatic Enzyme Increases | Headache, Nausea |
| Hepatic Enzyme Increase                                             | 13.3%                                                  | 0.19%            |
| Table 3: Summary of Safety Findings from the Phase 2b ATTUNE Trial. |                                                        |                  |

The majority of adverse events (AEs) were mild to moderate in severity. The observed increases in hepatic enzymes were not associated with liver injury (i.e., no corresponding rise in bilirubin) and, in most cases, resolved without discontinuing the drug. Importantly, there were no reports of serious AEs, deaths, or withdrawal symptoms upon treatment cessation.

#### **Conclusion and Future Directions**

The investigational drug BNC210 represents a promising novel therapeutic for PTSD. Its unique mechanism as a negative allosteric modulator of the  $\alpha 7$  nAChR targets the cholinergic system, offering a new approach to managing the core symptoms of PTSD. The positive results from the Phase 2b ATTUNE trial, which demonstrated a rapid and sustained reduction in PTSD symptom severity with a favorable safety profile, support its continued development. Bionomics has indicated plans to meet with the FDA to discuss the registrational pathway for BNC210, with a late-stage trial anticipated to commence by the end of 2024. Further research will be crucial to fully elucidate its long-term efficacy and safety and to confirm its place in the therapeutic arsenal for PTSD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. researchgate.net [researchgate.net]
- 4. neurofit.com [neurofit.com]
- To cite this document: BenchChem. [Investigational Drug BNC210 for Post-Traumatic Stress Disorder: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2628699#investigational-drug-bnc210-for-ptsd-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com